Cannabinoid Receptor Affinity Profile: A Clear Differentiation from Potent CB2 Ligands
The target compound exhibits weak affinity for the cannabinoid receptor with an IC50 of 8,000 nM (8.0 µM) in a rat cerebellum membrane binding assay. This contrasts sharply with potent CB2 antagonists developed from the 3-amidoalkylindole series, such as those with 7-methoxy or 7-methylthio substitutions, which demonstrate IC50 values in the 16-28 nM range [1]. This quantitative difference of over 285-fold in potency provides a clear rationale for selecting 7-methyl-1H-indol-6-amine as a low-affinity control or as a starting scaffold for optimization where high potency is not desired.
| Evidence Dimension | Cannabinoid receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 8,000 nM |
| Comparator Or Baseline | 7-methoxy or 7-methylthio substituted 3-amidoalkylindoles (potent CB2 antagonists): 16-28 nM |
| Quantified Difference | The target compound is 285- to 500-fold less potent. |
| Conditions | Target: Rat cerebellum membranes, displacement of 0.5 nM [3H](aminoalkyl)indole [1]. Comparator: CB2 receptor assay [2]. |
Why This Matters
This data defines the compound's utility in cannabinoid research, either as a low-affinity control or as a scaffold for optimization towards a desired potency profile.
- [1] BindingDB. (n.d.). BDBM50229938 CHEMBL1592888. Affinity Data: IC50 8.00E+3 nM for Cannabinoid receptor 1/2 (Rat). View Source
- [2] Han, S., et al. (2017). Amidoalkylindoles as Potent and Selective Cannabinoid Type 2 Receptor Agonists with in Vivo Efficacy in a Mouse Model of Multiple Sclerosis. Journal of Medicinal Chemistry, 60(15), 7064-7083. View Source
